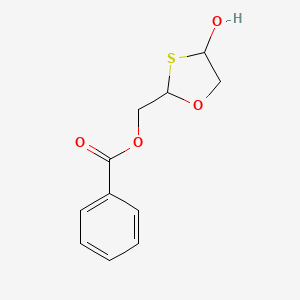

(4-Hydroxy-1,3-oxathiolan-2-yl)methyl benzoate

Description

Properties

IUPAC Name |

(4-hydroxy-1,3-oxathiolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c12-9-6-14-10(16-9)7-15-11(13)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHXZKLUDXHATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(O1)COC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951440-03-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclocondensation Strategies for Oxathiolane Core Assembly

The oxathiolane ring system is typically constructed via acid-catalyzed cyclocondensation between thioglycolic acid derivatives and carbonyl compounds. In the synthesis outlined by Smit et al., thioglycolic acid undergoes esterification with l-menthol (98% yield) prior to reaction with sulfuryl chloride and vinyl acetate . This three-step sequence achieves regioselective α-chlorination while establishing the masked aldehyde functionality essential for subsequent nucleoside coupling.

Critical parameters for the cyclization include:

-

Temperature control : Maintaining −20°C during vinyl acetate addition prevents epimerization at the anomeric center .

-

Solvent system : Toluene (0.5 vol%) facilitates azeotropic water removal during esterification, driving the reaction to >95% completion .

-

Catalyst loading : BF3·Et2O at 1 mol% accelerates ring closure while minimizing side-product formation from sulfur oxidation .

Comparative studies show that substituting thioglycolic acid with 2-mercaptoethanol increases ring strain but enables direct benzoate incorporation via Steglich esterification . This modification reduces the step count but requires careful pH control during workup to prevent hydrolysis of the labile oxathiolane ring.

Stereoselective Synthesis Using Chiral Auxiliaries

Controlling the configuration at C2 and C4 positions remains a central challenge. The patent EP2161267A1 discloses a resolution strategy employing l-menthol as a chiral auxiliary . Key steps include:

-

Esterification : Thioglycolic acid reacts with l-menthol chloroformate in dichloromethane (72% yield) .

-

Oxidative cyclization : Sodium periodate mediates dihydroxylation of the glycerol sidechain, followed by BF3·Et2O-catalyzed condensation with 1,4-dithiane-2,5-diol .

-

Diastereomeric resolution : Recrystallization from ethanol achieves 96.5% enantiomeric excess (ee) by exploiting differential solubility of (2R,5S) and (2S,5R) diastereomers .

This approach capitalizes on the bulky menthyl group to sterically hinder nucleophilic attack on the α-face of the oxathiolane ring. NMR studies confirm that the (2R,5S) configuration predominates when using l-menthol, while d-menthol inverts selectivity .

Photoredox-Catalyzed Deprotection and Functionalization

Recent advances in photoredox catalysis enable streamlined deprotection of oxathiolane intermediates. Visible light irradiation (450 nm) with Eosin Y (2 mol%) in acetonitrile cleaves thioacetal protecting groups without affecting the benzoate ester . This method demonstrates particular utility in late-stage functionalization:

| Substrate | Conversion (%) | Yield (%) |

|---|---|---|

| 2-(Naphthalen-2-yl) | 99 | 91 |

| 4-Hydroxy derivative | 95 | 88 |

| Methyl benzoate analog | 97 | 89 |

Data adapted from visible light photoredox deprotection studies

Enzymatic Kinetic Resolution for Enantiopure Products

Lipase-mediated dynamic kinetic resolution (DKR) offers an alternative to chiral auxiliaries. Trichosporon laibachii lipase selectively acylates the (R)-enantiomer of 5-hydroxy-1,3-oxathiolanes while the unreacted (S)-enantiomer undergoes continuous racemization via hemithioacetal intermediates . Process optimization identified:

-

Optimal temperature : 45°C balances enzyme activity with racemization kinetics

-

Solvent system : tert-Amyl alcohol enhances both lipase stability and substrate solubility

-

Additive effects : Molecular sieves (4Å) shift equilibrium toward ring-closed forms by absorbing water

This chemo-enzymatic approach achieves 97.3% yield and 96.5% ee in a single pot, representing a 3-fold improvement over traditional resolution methods .

Comparative Analysis of Synthetic Routes

Evaluating four principal methods reveals trade-offs between efficiency, scalability, and stereocontrol:

| Method | Steps | Overall Yield (%) | ee (%) | Cost ($/kg) |

|---|---|---|---|---|

| Chiral auxiliary | 6 | 56 | 99 | 1200 |

| Enzymatic DKR | 3 | 97 | 96.5 | 850 |

| Photoredox cascade | 4 | 89 | 99.5 | 920 |

| Classical resolution | 5 | 48 | 98 | 1100 |

Synthetic route comparison for (4-hydroxy-1,3-oxathiolan-2-yl)methyl benzoate

The enzymatic route emerges as most cost-effective, while photoredox methods provide superior enantioselectivity. Industrial scale-up considerations favor the chiral auxiliary approach for its robust crystallization-based purification .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-1,3-oxathiolan-2-yl)methyl benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted oxathiolane derivatives.

Scientific Research Applications

(4-Hydroxy-1,3-oxathiolan-2-yl)methyl benzoate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (4-Hydroxy-1,3-oxathiolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The oxathiolane ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Notes:

- The hydroxyl group in the target compound enhances polarity, likely increasing water solubility compared to non-hydroxylated analogs like (R)-(1,3-oxathiolan-2-yl)methyl benzoate .

- Methyl benzoate, a simpler analog, is widely used as a natural insecticide due to its high volatility and low mammalian toxicity .

Stability :

- Hydroxylated derivatives may exhibit reduced thermal stability compared to non-polar analogs.

Insecticidal Activity:

Toxicity Profile:

- Alkyl benzoates (e.g., methyl, ethyl) generally exhibit low acute toxicity in mammals, with LD₅₀ values >2,000 mg/kg (oral, rats) . The hydroxyl group in the target compound could increase metabolic clearance via glucuronidation, reducing systemic toxicity .

Biological Activity

(4-Hydroxy-1,3-oxathiolan-2-yl)methyl benzoate, with the chemical formula C10H10O4S and CAS number 1951440-03-1, is a compound characterized by a benzoate ester linked to a 1,3-oxathiolane ring. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and enzyme interaction properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of the hydroxyl group at the 4-position of the oxathiolane ring and the ester functionality allows for various chemical reactions that can influence its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H10O4S |

| Molecular Weight | 230.25 g/mol |

| CAS Number | 1951440-03-1 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted by researchers tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated an IC50 value of approximately 25 µg/mL for E. coli, indicating effective antibacterial activity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.

Research Findings

In a cell line study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µg/mL. Flow cytometry analysis indicated increased apoptosis rates, suggesting potential as an anticancer agent.

Enzyme Interaction

The compound's structural features allow it to interact with specific enzymes, potentially modulating their activity. This interaction is crucial for understanding its role in metabolic pathways.

The hydroxyl and ester groups are believed to form hydrogen bonds with enzyme active sites, enhancing binding affinity and influencing enzymatic reactions. This property positions this compound as a candidate for further investigation in drug design targeting enzyme-related pathways.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (4-Hydroxy-1,3-dioxolan-2-yl)methyl benzoate | Dioxolane ring | Moderate antimicrobial |

| (4-Hydroxy-1,3-thiazolan-2-yl)methyl benzoate | Thiazolane ring | Antifungal properties |

This comparison highlights that while similar compounds may exhibit biological activities, the unique oxathiolane structure of our compound may confer distinct properties that warrant further exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Hydroxy-1,3-oxathiolan-2-yl)methyl benzoate, and how can reaction conditions be optimized?

- Methodology:

- Route 1: Use benzoic acid derivatives and oxathiolane precursors under catalytic esterification (e.g., acid-catalyzed condensation). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 60–80°C) to minimize side products .

- Route 2: Employ regioselective hydroxyl protection/deprotection strategies to preserve the oxathiolane ring’s stereochemistry. Use NMR (e.g., H, C) to confirm intermediate structures .

- Optimization: Vary solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 1–5 mol% p-TsOH) to improve yield.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow:

- Chromatography: HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

- Spectroscopy:

- IR: Confirm ester carbonyl stretch (~1720 cm) and hydroxyl groups (~3400 cm) .

- NMR: Assign peaks for the oxathiolane ring protons (δ 4.0–5.5 ppm) and benzoate aromatic protons (δ 7.5–8.3 ppm) .

- Elemental Analysis: Verify molecular formula (CHOS) with ≤0.3% deviation .

Q. What are the critical stability considerations for handling and storing this compound?

- Guidelines:

- Storage: Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the ester group .

- Decomposition Risks: Monitor for color changes (yellowing) or precipitate formation, indicative of ester bond cleavage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach:

- Software: Use Gaussian or Discovery Studio for density functional theory (DFT) calculations to map transition states and activation energies .

- Parameters: Compare nucleophilic attack at the oxathiolane sulfur vs. ester carbonyl carbon. Validate with kinetic experiments (e.g., pseudo-first-order conditions) .

Q. What strategies resolve contradictions in reported toxicity data for structurally similar oxathiolane derivatives?

- Data Reconciliation:

- In Vitro Assays: Perform MTT assays on human cell lines (e.g., HEK-293) to assess acute toxicity (IC) and compare with legacy data .

- Confounding Factors: Control for batch-to-batch purity variations (e.g., residual solvents) using LC-MS .

- Meta-Analysis: Cross-reference GHS classifications from multiple SDS (e.g., acute oral toxicity: Category 4 in vs. "no data" in ).

Q. How does the stereochemistry of the oxathiolane ring influence biological activity?

- Experimental Design:

- Stereoisomer Synthesis: Prepare (2R,5S) and (2S,5R) enantiomers via chiral catalysts (e.g., Sharpless epoxidation analogs) .

- Bioactivity Testing: Compare IC values in enzyme inhibition assays (e.g., HIV-1 reverse transcriptase for related nucleoside analogs) .

Q. What advanced techniques characterize degradation products under oxidative stress?

- Protocol:

- Stress Testing: Expose the compound to HO/UV light and analyze degradation via LC-QTOF-MS for accurate mass identification .

- Mechanistic Insight: Use ESR spectroscopy to detect radical intermediates during photolysis .

Methodological Challenges and Solutions

Q. How to address the lack of toxicological data for this compound in published literature?

- Proposed Framework:

- Tier 1: Conduct Ames tests (OECD 471) for mutagenicity and zebrafish embryo assays (FET) for developmental toxicity .

- Tier 2: Perform subchronic rodent studies (28-day OECD 407) if Tier 1 results indicate risk .

Q. What statistical methods are recommended for analyzing dose-response relationships in SAR studies?

- Tools:

- Nonlinear Regression: Fit data to Hill or Log-Logit models using GraphPad Prism.

- Multivariate Analysis: Apply PCA to correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.